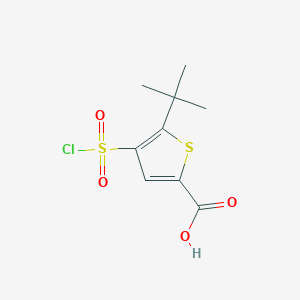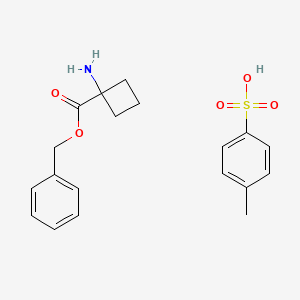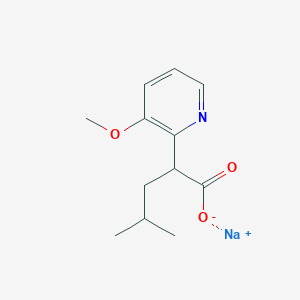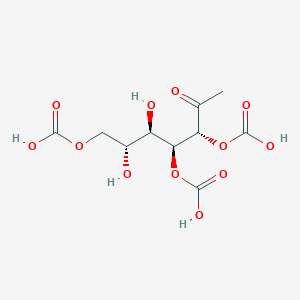
N-Heneicosane-D44
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Heneicosane-D44 is a deuterium-labeled version of heneicosane, a straight-chain saturated hydrocarbon with the chemical formula C21H44. The deuterium labeling makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and biology. Heneicosane itself is known for its waxy solid appearance and is used in various industrial and research settings.
Méthodes De Préparation
The preparation of N-Heneicosane-D44 involves a multi-step synthetic route. One common method includes:
Reacting 2,4-alkaneanedione with 1-bromooctadecane: in absolute ethanol in the presence of 18-crown-6 as a catalyst to produce 2-heneicosanone.
Reducing 2-heneicosanone: using hydrazine hydrate and potassium hydroxide in ethylene glycol to obtain N-Heneicosane.
Industrial production methods often involve similar synthetic routes but are scaled up to meet the demand for research and industrial applications.
Analyse Des Réactions Chimiques
N-Heneicosane-D44, like its non-deuterated counterpart, undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids under specific conditions.
Reduction: It can be reduced further to form simpler hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Heneicosane-D44 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in studies involving metabolic pathways and the tracing of biochemical processes due to its deuterium labeling.
Medicine: Investigated for its potential use in drug delivery systems and as a biomarker in various diagnostic applications.
Industry: Utilized in the development of new materials and as a component in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Heneicosane-D44 is primarily related to its deuterium labeling, which allows it to be used as a tracer in various biochemical and chemical processes. The deuterium atoms replace hydrogen atoms, making the compound heavier and enabling its detection through specialized analytical techniques. This labeling does not significantly alter the chemical properties of the compound but provides a means to study molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
N-Heneicosane-D44 can be compared with other deuterium-labeled hydrocarbons such as:
N-Eicosane-D42: A deuterium-labeled version of eicosane, which has one less carbon atom than heneicosane.
N-Docosane-D46: A deuterium-labeled version of docosane, which has one more carbon atom than heneicosane.
The uniqueness of this compound lies in its specific carbon chain length and deuterium labeling, making it suitable for particular research applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetratetracontadeuteriohenicosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAZRRHPUDJQCJ-FQKBWVJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride](/img/structure/B1445895.png)





![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde](/img/structure/B1445903.png)

